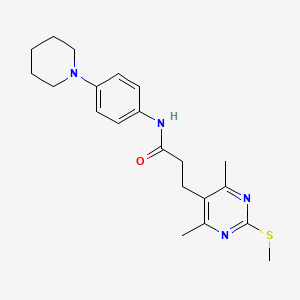

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-piperidin-1-ylphenyl)propanamide

Descripción

Propiedades

IUPAC Name |

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-piperidin-1-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4OS/c1-15-19(16(2)23-21(22-15)27-3)11-12-20(26)24-17-7-9-18(10-8-17)25-13-5-4-6-14-25/h7-10H,4-6,11-14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNCEPLVYMSEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=C(C=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-piperidin-1-ylphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 337.42 g/mol. The compound features a pyrimidine ring substituted with methyl and methylsulfanyl groups, along with a piperidine moiety linked via a propanamide chain.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₅OS |

| Molecular Weight | 337.42 g/mol |

| CAS Number | 1209982-69-3 |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various cellular processes. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, while the piperidine moiety may enhance binding affinity to target sites.

Biological Activity

Research indicates that compounds similar to 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-piperidin-1-ylphenyl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the piperidine structure can lead to enhanced selectivity toward malignant cells while sparing normal cells.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies demonstrated that derivatives of similar structures exhibited potent cytotoxicity against human leukemia and colon cancer cell lines. For example, compounds with similar piperidine substitutions showed IC50 values ranging from 10 to 50 µM against these cell types.

-

Mechanistic Studies :

- A study highlighted the activation of caspase pathways in treated cancer cells, indicating an apoptotic mechanism. The compound's ability to induce DNA fragmentation was also noted, further supporting its role as a potential anticancer agent.

-

Selectivity Profiles :

- Comparative analyses revealed that certain derivatives displayed preferential toxicity towards neoplastic cells compared to normal fibroblasts, suggesting a promising therapeutic window for further development.

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into their pharmacodynamics:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-piperidin-1-ylphenyl)propanamide | HL-60 (leukemia) | 30 | Induction of apoptosis via caspase activation |

| 3-(4-methylsulfanylpyrimidin-5-yl)-N-(phenyl)propanamide | HCT116 (colon cancer) | 25 | DNA fragmentation and cell cycle arrest |

| N-(4-piperidin-1-ylphenyl)propanamide | MCF7 (breast cancer) | 45 | Inhibition of proliferation |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Structural and Functional Insights

- Pyrimidine vs. Thiazole/Thiadiazocine Systems: The target compound’s pyrimidine core may offer stronger π-stacking interactions compared to thiazole/thiadiazocine systems in other analogs.

- Piperidine vs. Dichlorophenyl Moieties : Unlike propanil (a herbicide with a dichlorophenyl group), the target’s piperidine-phenyl group likely enhances blood-brain barrier penetration, suggesting CNS applications .

- Activity Scores : Compounds with indole-thiazole-propanamide scaffolds (e.g., ) show moderate activity, but the target’s pyrimidine-piperidine combination may confer higher selectivity for enzymes like kinases .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is likely higher than propanil (logP ~2.5) due to the piperidine and methylsulfanyl groups, favoring membrane permeability but possibly reducing aqueous solubility .

- Stability : Methylsulfanyl groups are prone to oxidation, whereas methoxymethyl (as in CAS 61086-18-8) offers greater metabolic stability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.